Benzo[a]phenazine
Overview
Description
Benzo[a]phenazine is a structural subunit in a variety of important natural products and has been given special attention due to its unique biological properties in various fields . It is a tricyclic compound with the molecular formula C16H10N2 .
Synthesis Analysis
The synthesis of this compound derivatives from lawsone and benzene-1,2-diamines has been highlighted in various studies . These derivatives have applications for the construction of a variety of five and six membered fused heterocycles such as pyranophenazines, spiropyranophenazines, pyridophenazines, furophenazines, benzochromenophenazines and oxazinophenazines .Molecular Structure Analysis
The molecular weight of this compound is 230.2640 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzo[a]phenazines have been further converted into benzo[a]-11-carboxamides and found to be potent cytotoxic agents against a number of human cancer cell lines . 6,8-Disubstituted benzo[a]phenazines were also reported to be synthesized by reaction of hydroxyiminooxo acid with 1,2-diaminobenzenes in the presence of conc. HCl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.2640 . It is a tricyclic compound with the molecular formula C16H10N2 .Scientific Research Applications
1. Cancer Therapy Applications
- Anticancer Properties : Benzo[a]phenazine derivatives exhibit potent anticancer activities. They intercalate between DNA base pairs, inhibiting topoisomerase I and II enzymes. Compounds like XR11576, XR5944, NC-190, and NC-182, belonging to this category, are under clinical studies for their efficacy in cancer treatment (Moorthy et al., 2014).
- Hypoxic Cytotoxin Scaffold : this compound 7,12-dioxides have been studied as selective hypoxic cytotoxins, showing potential as therapeutic agents for solid tumors. They exhibit cytotoxicity against various cancer cell lines under aerobic and anaerobic conditions (Lavaggi et al., 2010).
2. Antimicrobial Applications
- Antimycobacterial Activity : this compound derivatives have shown promising results against resistant Mycobacterium tuberculosis, indicating potential for developing new anti-tuberculosis drugs. They exert antimicrobial effects on multidrug-resistant strains, highlighting their significance in combating resistant TB cases (Halicki et al., 2021).
- Antimalarial Activity : These compounds have also demonstrated significant antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Derivatives synthesized from lapachol and beta-lapachone showed promise as prototypes for new antimalarial drugs, especially targeting chloroquine-resistant parasites (de Andrade-Neto et al., 2004).
3. Material Science Applications
- Photoinitiation Properties : this compound derivatives have been used as sensitisers in photopolymerization processes. Their ability to act as both reducible and oxidisable sensitisers makes them valuable in the development of photoinitiators for radical polymerization under visible light (Podemska et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzo[a]phenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)18-14-8-4-3-7-13(14)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRCKWGFSXUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4N=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177024 | |
Record name | Benzo(a)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225-61-6 | |
Record name | Benzo(a)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]phenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(a)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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